molecular formula C20H23NO7 B2779908 2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate CAS No. 1210154-07-6

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

Cat. No. B2779908
CAS RN: 1210154-07-6
M. Wt: 389.404
InChI Key: YGMGLFPLQJLSRX-UHFFFAOYSA-N
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Description

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate, also known as MMB-CHMINACA, is a synthetic cannabinoid that is structurally related to AB-CHMINACA. It has been identified in several designer drug products and has gained popularity among recreational drug users. However, the focus of

Scientific Research Applications

Antioxidant Activity Analysis

Analytical methods for determining antioxidant activity are crucial in various fields, including food engineering, medicine, and pharmacy. The study of antioxidants involves several tests based on the transfer of a hydrogen atom or an electron to assess antioxidant capacity. These tests, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH, rely on spectrophotometry to monitor the chemical reactions involved. Such assays have been applied successfully in analyzing antioxidants or determining the antioxidant capacity of complex samples. Complementary methods, like electrochemical (bio)sensors, offer additional insights into the mechanisms and kinetics of antioxidant processes, enhancing the understanding of antioxidant activity in scientific research (Munteanu & Apetrei, 2021).

Environmental Impact of Chemical Compounds

The occurrence, fate, and behavior of parabens in aquatic environments have been extensively reviewed, with a focus on their biodegradability and ubiquity in surface water and sediments. Parabens, including those containing methoxy groups, can form halogenated by-products when reacting with free chlorine, which are more stable and persistent than their parent compounds. This highlights the environmental persistence and potential toxicity of methoxy-containing compounds in water bodies, necessitating further studies to improve our understanding of their impacts (Haman et al., 2015).

Enzymatic Treatment of Organic Pollutants

Enzymatic approaches for the remediation of various organic pollutants have attracted significant interest. The use of enzymes, in the presence of redox mediators, enhances the efficiency of degrading recalcitrant compounds found in industrial wastewater. This method has shown potential in degrading a wide spectrum of aromatic compounds, offering a promising alternative to conventional treatment methods. The combination of enzyme and redox mediator systems could play a vital role in the future of environmental remediation, demonstrating the diverse applications of chemical compounds in pollution treatment (Husain & Husain, 2007).

properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO7/c1-24-15-7-5-6-13(8-15)11-21-18(22)12-28-20(23)14-9-16(25-2)19(27-4)17(10-14)26-3/h5-10H,11-12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMGLFPLQJLSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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